molecular formula C10H13ClNNaO5S B6108188 sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate

sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate

Cat. No.: B6108188
M. Wt: 317.72 g/mol
InChI Key: PLUSNGCBVGGFDA-UHFFFAOYSA-M
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Description

Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate is a chemical compound with a complex structure that includes a sulfamate group, a chlorinated phenoxy group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with sulfamic acid to produce the final compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate involves its interaction with specific molecular targets. The sulfamate group can inhibit certain enzymes, while the phenoxy group can interact with cellular receptors. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfamate group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

IUPAC Name

sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO5S.Na/c1-7-4-9(2-3-10(7)11)17-6-8(13)5-12-18(14,15)16;/h2-4,8,12-13H,5-6H2,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUSNGCBVGGFDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNS(=O)(=O)[O-])O)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClNNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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